molecular formula C14H11N3O2 B1277121 2-(Benzylamino)-5-nitrobenzonitrile CAS No. 85020-88-8

2-(Benzylamino)-5-nitrobenzonitrile

Cat. No.: B1277121
CAS No.: 85020-88-8
M. Wt: 253.26 g/mol
InChI Key: PQBGADRPVXUZIG-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-nitrobenzonitrile is an organic compound that features a benzylamino group and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of a benzylamino group. One common method starts with the nitration of benzonitrile to form 5-nitrobenzonitrile. This intermediate is then reacted with benzylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, employing larger reactors and more efficient purification techniques. Continuous flow reactors and automated systems could be used to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 2-(Benzylamino)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Benzylidene derivatives or imines.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-5-aminobenzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

    2-(Benzylamino)-5-chlorobenzonitrile: A derivative with a chloro group instead of a nitro group.

    2-(Benzylamino)-5-methylbenzonitrile: A derivative with a methyl group instead of a nitro group.

Uniqueness

2-(Benzylamino)-5-nitrobenzonitrile is unique due to the presence of both a benzylamino group and a nitro group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(benzylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBGADRPVXUZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260692
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85020-88-8
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85020-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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